The Versatility of a Privileged Scaffold: A Technical Guide to the Biological Activity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives
The Versatility of a Privileged Scaffold: A Technical Guide to the Biological Activity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — core molecular structures capable of binding to multiple, distinct biological targets — is a cornerstone of efficient drug discovery. The 1H-pyrrolo[2,3-b]pyridine ring system, a deaza-isostere of adenine, represents one such scaffold. Its structural mimicry of the ATP purine base makes it an exceptional platform for designing potent inhibitors of ATP-dependent enzymes, particularly protein kinases.[1][2] This guide focuses on a specific, synthetically valuable iteration: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , also known as 5-fluoro-7-azaindolin-2-one.
The introduction of a fluorine atom at the 5-position and an oxo group at the 2-position significantly modulates the scaffold's electronic and physicochemical properties, providing a versatile foundation for developing targeted therapeutics.[3] Derivatives built upon this core have demonstrated a remarkable breadth of biological activities, spanning oncology, virology, and neurodegenerative disease. This document provides an in-depth exploration of these activities, grounded in quantitative data, validated experimental protocols, and the underlying mechanistic pathways, designed for researchers and drug development professionals.
I. Potent and Multifaceted Anticancer Activity
The most extensively documented application of the 5-fluoro-7-azaindolin-2-one scaffold is in the development of anticancer agents. The primary mechanism of action for these derivatives is the competitive inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2][4]
A. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway, through gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors, including breast, bladder, and lung cancers.[5][6] This makes FGFRs an attractive target for cancer therapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives based on the 5-fluoro-7-azaindolin-2-one core have been engineered as potent FGFR inhibitors.
The strategic design involves the pyrrolopyridine core acting as a hinge-binder within the ATP-binding pocket of the kinase. Modifications at other positions are then used to achieve potency and selectivity. For instance, the introduction of methoxy groups at the 3- and 5-positions of a phenyl ring substituent was shown to significantly improve potency against FGFR1.[5][6]
Table 1: Inhibitory Activity of Representative FGFR Inhibitor (Compound 4h) [6]
| Target | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Protocol 1: In Vitro FGFR1 Kinase Assay
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Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the FGFR1 kinase.
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the FGFR1 enzyme, typically using a fluorescence-based detection method.
-
Materials:
-
Recombinant human FGFR1 enzyme.
-
Poly(Glu, Tyr) 4:1 synthetic substrate.
-
ATP solution.
-
Test compound (solubilized in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Dilute the FGFR1 enzyme in assay buffer and add to all wells except the negative controls.
-
Initiation of Reaction: Prepare a solution of the substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination & Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Incubate for 30-60 minutes, then measure luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Causality: The choice of a universal substrate like Poly(Glu, Tyr) allows for a robust, standardized measure of kinase activity. The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the enzyme to ensure that test compounds can effectively compete for binding.
B. Broader Kinase Inhibition and Cellular Effects
Beyond FGFR, derivatives of this scaffold have demonstrated potent activity against a range of other kinases and cancer cell lines.
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Cyclin-Dependent Kinase 1 (CDK1): Certain nortopsentin analogue derivatives of 1H-pyrrolo[2,3-b]pyridine were identified as CDK1 inhibitors. This inhibition led to reduced cell proliferation and the induction of a caspase-dependent apoptotic response in mesothelioma cells.[7]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): Structure-activity relationship (SAR) studies of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines led to the discovery of novel inhibitors of the IGF-1R tyrosine kinase, with several compounds showing nanomolar potency in cellular assays.[8]
-
General Antitumor Activity: Numerous studies have synthesized libraries of 5-halogenated-7-azaindolin-2-one derivatives and screened them against panels of human cancer cell lines.[9][10][11] These efforts have yielded compounds with broad-spectrum antitumor activity, with some proving to be significantly more potent than the multi-kinase inhibitor drug, Sunitinib.[9][11]
Table 2: Comparative Antitumor Activity (IC₅₀ in µM) of a Lead Compound vs. Sunitinib [9]
| Cell Line | Cancer Type | Compound 13c7 | Sunitinib |
|---|---|---|---|
| MCF-7 | Breast | 4.49 | 4.70 |
| A549 | Lung | 15.39 | >30 |
| HCT-116 | Colon | 7.98 | 10.36 |
| HepG2 | Liver | 6.77 | 9.77 |
| U87-MG | Glioblastoma | 5.39 | 7.39 |
II. Antiviral Activity: Targeting Influenza PB2
The versatility of the pyrrolopyridine scaffold extends to antiviral applications. The influenza A virus remains a significant global health threat, and new therapeutic targets are urgently needed. The viral RNA-dependent RNA polymerase (RdRP), a heterotrimeric complex, is essential for viral replication. One of its subunits, PB2, which binds to the 7-methylguanosine cap of host pre-mRNAs, is a validated target for antiviral drugs.
Researchers have discovered a series of compounds containing the 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton that act as potent inhibitors of the PB2 subunit.[12] The lead compound from this series demonstrated high binding affinity and effective antiviral activity with low cellular cytotoxicity.
Table 3: Biological Data for a Lead PB2 Inhibitor (Compound 12b) [12]
| Assay | Parameter | Value (µM) |
|---|---|---|
| Surface Plasmon Resonance (SPR) | K_D | 0.11 |
| Isothermal Titration Calorimetry (ITC) | K_D | 0.19 |
| Antiviral Activity Assay | EC₅₀ | 1.025 |
| Cellular Cytotoxicity Assay | CC₅₀ | >100 |
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To measure the binding affinity (K_D), association rate (k_a), and dissociation rate (k_d) of an inhibitor to its protein target.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the ligand, e.g., PB2 protein) is immobilized and another (the analyte, e.g., test compound) flows over the surface and binds to it.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (EDC, NHS).
-
Purified recombinant PB2 protein.
-
Test compound at various concentrations.
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the purified PB2 protein over the activated surface. The protein will covalently couple to the chip via its amine groups. Deactivate any remaining active esters with ethanolamine.
-
Analyte Injection (Association): Prepare a series of dilutions of the test compound in running buffer. Inject each concentration over the sensor surface (containing the immobilized PB2) and a reference surface (blank) for a set period. The binding of the compound to PB2 causes an increase in the SPR signal (response units, RU).
-
Dissociation: After the injection, flow running buffer over the chip. The compound will dissociate from the protein, causing the SPR signal to decrease.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, returning the surface to its baseline state for the next cycle.
-
Analysis: Fit the association and dissociation curves (the sensorgram) for each concentration to a kinetic binding model (e.g., 1:1 Langmuir) to calculate k_a, k_d, and the equilibrium dissociation constant (K_D = k_d / k_a).
-
-
Trustworthiness: This protocol is self-validating. A good fit of the data to the kinetic model across multiple concentrations, along with a low chi-squared value, provides confidence in the calculated kinetic constants. The reference cell subtracts bulk refractive index changes, isolating the specific binding event.
III. Neuroprotective Potential
Emerging research has highlighted the potential of 7-azaindolin-2-one derivatives in the context of neurodegenerative diseases, such as Alzheimer's disease. The strategy here often involves targeting kinases implicated in neuronal dysfunction.
-
GSK3β and Tau Aggregation Inhibition: Glycogen synthase kinase 3β (GSK3β) is a key enzyme in the hyperphosphorylation of the tau protein, a process that leads to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. A study introduced new dual-function inhibitors based on the azaindolin-2-one scaffold that could both inhibit GSK3β activity and prevent tau aggregation in a cell-based model.[13] The most promising compound exhibited an IC₅₀ of 1.7 µM against GSK3β.[13]
-
Fyn Kinase Inhibition: Fyn, a member of the Src family of tyrosine kinases, is involved in synaptic plasticity and neuronal signaling. Dysregulation of Fyn has been linked to neurodegenerative processes. Research into 7-azaindole-based compounds has explored their potential as Fyn inhibitors, with halogenation of the scaffold playing a key role in modulating potency and selectivity.[14]
Conclusion and Future Directions
The 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one core has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its inherent ability to mimic ATP allows for the rational design of potent kinase inhibitors, while its synthetic tractability permits fine-tuning of physicochemical properties to target a diverse array of proteins. The successful development of derivatives with potent anticancer, antiviral, and neuroprotective activities underscores the immense therapeutic potential of this molecular framework.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds to improve their in vivo efficacy and safety profiles. Further exploration of multi-targeted agents, particularly in oncology, may yield therapeutics capable of overcoming complex drug resistance mechanisms. The continued application of structure-based drug design will undoubtedly unlock new biological activities and therapeutic applications for this remarkably versatile scaffold.
References
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Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals (Basel). [Link]
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Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models. Journal of Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]
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Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. Bioorganic & Medicinal Chemistry Letters. [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]
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Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. [Link]
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Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. [Link]
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Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7‑Azaindole-Based Inhibitors. ACS Chemical Neuroscience. [Link]
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